molecular formula C13H19BrN2O2S B1400136 Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1361113-10-1

Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1400136
M. Wt: 347.27 g/mol
InChI Key: JFINFYUCNBCOCQ-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate” is a complex organic compound. The 1,3,4-thiadiazole nucleus, which is a part of this compound, is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. The protodeboronation of alkyl boronic esters has been reported in the literature , which might be relevant to the reactions of this compound.

Scientific Research Applications

Synthesis and Biological Evaluation

Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate has been explored in the synthesis of various biologically active compounds. For instance, the synthesis of optical isomers of a compound closely related to tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate has been evaluated for their antilipidemic properties, showing promise as therapeutic agents (Ohno et al., 1999). Similarly, derivatives of this compound have been synthesized and shown significant antimicrobial activity, particularly against tuberculosis (Nural et al., 2018).

Application in Catalysis

In the field of catalysis, tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate derivatives have been utilized. For instance, copper(ii) complexes involving similar structures have shown catalytic activity in oxidation reactions, indicating potential utility in industrial and synthetic chemistry applications (Czerwińska et al., 2017).

Antitumor and Radioprotective Effects

Compounds derived from tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate have shown potential in cancer research. Novel chiral nitronyl nitroxyl radicals synthesized from similar structures exhibited cytotoxicity and radioprotective effects in rat glioma cells, highlighting their potential as therapeutic agents in oncology (Qin et al., 2009).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate have been extensively studied. For example, the synthesis and crystal structure of a closely related compound, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, were investigated to understand its chemical properties (Naveen et al., 2007).

properties

IUPAC Name

tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-8-10(14)19-11(15-8)9-6-5-7-16(9)12(17)18-13(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINFYUCNBCOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN2C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate

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